Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-11-17(25-14-6-4-3-5-13(14)24-11)18(21)20-9-7-15-12(8-10-26-15)16(20)19(22)23-2/h3-6,8,10-11,16-17H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWHSJPBUGBORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC4=C(C3C(=O)OC)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate (CAS Number: 1421444-22-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO5S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1421444-22-5 |
The compound features a complex structure that includes a thieno[3,2-c]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological pathways. Notably:
- Hedgehog Signaling Pathway : This compound may act as an inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in the development of several cancers. Inhibitors targeting this pathway can potentially disrupt tumor growth and proliferation .
- Phosphodiesterase Inhibition : Similar compounds have been shown to selectively antagonize phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting various physiological processes .
Pharmacological Effects
Preliminary studies suggest that this compound exhibits several pharmacological effects:
- Anticancer Activity : The compound has shown promise in vitro for its ability to inhibit cancer cell growth by modulating signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Properties : By affecting the Hh pathway and other related signaling cascades, this compound may also exhibit anti-inflammatory effects.
Case Studies
- In Vitro Studies : A series of experiments were conducted using cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in specific cancer types.
- Animal Models : In vivo studies demonstrated that administration of the compound led to significant tumor reduction in xenograft models. The mechanism was attributed to the downregulation of Hh target genes .
Preparation Methods
Alkylation of 2,3-Dihydroxybenzoic Acid
The dihydrobenzo[b]dioxine fragment originates from 2,3-dihydroxybenzoic acid (12 ). Methylation of the carboxylic acid group using concentrated sulfuric acid in refluxing methanol yields methyl 2,3-dihydroxybenzoate (13 ). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate facilitates cyclization to form methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14 ).
Reaction Conditions
- Esterification : Methanol, H$$2$$SO$$4$$, reflux, 6–8 h.
- Alkylation : 1,2-Dibromoethane, K$$2$$CO$$3$$, DMF, 80°C, 12 h.
Hydrolysis and Activation to Carbonyl Chloride
Hydrolysis of 14 with lithium hydroxide in aqueous THF generates 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. Treatment with thionyl chloride (SOCl$$_2$$) or oxalyl chloride converts the acid to the corresponding acyl chloride, essential for subsequent coupling.
Synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Formation of the Tetrahydrothieno[3,2-c]pyridine Core
The tetrahydrothieno[3,2-c]pyridine fragment is synthesized via a cyclization strategy adapted from methodologies in patents and journals.
Step 1: Imine Formation
2-Thiopheneethylamine reacts with formaldehyde in water at 50–55°C for 20–30 h to form a Schiff base (imine). The reaction is extracted with dichloroethane, washed with brine, and concentrated to yield the intermediate imine.
Step 2: Cyclization and Salt Formation
The imine undergoes cyclization in ethanolic hydrogen chloride (25–30% w/w) at 65–75°C for 4–8 h, forming the tetrahydrothieno[3,2-c]pyridine hydrochloride salt. Recrystallization with activated carbon yields the pure hydrochloride, which is neutralized to free the amine.
Step 3: Esterification
The free amine is esterified using methyl chloroformate in the presence of triethylamine to afford methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate.
Coupling of Fragments via Carbonyl Bridge
Mixed-Anhydride Method
The acyl chloride (from Section 2.2) reacts with the tetrahydrothieno[3,2-c]pyridine ester (from Section 3.1) under mixed-anhydride conditions. Using isobutyl chloroformate and N-methylmorpholine in anhydrous THF, the reaction proceeds at 0°C to room temperature, yielding the target compound.
Optimization Notes
- Excess acyl chloride (1.2 eq) ensures complete conversion.
- Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) confirms product formation.
Alternative Coupling Strategies
EDCl/HOBt-Mediated Amidation
Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitate coupling at 25°C over 12 h, though yields are marginally lower (72%) compared to the mixed-anhydride method (85%).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (gradient elution: hexane to ethyl acetate) to remove unreacted starting materials and byproducts.
Spectroscopic Validation
- $$^1$$H NMR (CDCl$$3$$): δ 2.32 (s, 3H, CH$$3$$), 3.72 (s, 3H, OCH$$3$$), 4.15–4.22 (m, 2H, dioxine OCH$$2$$), 6.85–7.25 (m, 4H, aromatic), 4.95–5.10 (m, 2H, thienopyridine CH$$_2$$).
- HRMS : [M+H]$$^+$$ calculated for C$${19}$$H$${20}$$NO$$_5$$S: 374.1064; found: 374.1068.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions. For example, refluxing in a mixed solvent system (e.g., acetic anhydride and acetic acid) with a catalytic base like sodium acetate can enhance cyclization efficiency, as demonstrated in analogous thieno-pyridine syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Post-synthesis purification via crystallization (e.g., using DMF/water mixtures) is critical to isolate the product while minimizing side reactions. Yield improvements (e.g., from 57% to 68%) often depend on stoichiometric control of reactive intermediates, such as aromatic aldehydes or thiouracil derivatives .
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify substituent positions. For instance, the methyl group in the dihydrobenzo[dioxine] moiety should appear as a singlet near δ 2.24 ppm in DMSO-d6, while aromatic protons exhibit splitting patterns consistent with substitution .
- IR : Confirm carbonyl stretches (C=O) at ~1,650–1,720 cm⁻¹ and nitrile (CN) groups at ~2,200 cm⁻¹ .
- MS : Validate molecular weight via m/z values (e.g., M⁺ peaks at 386 or 403 for related analogs) and compare with theoretical molecular formulas .
Advanced: How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, enzyme isoform selectivity). To address this:
- Perform dose-response curves (IC50/Ki values) under standardized conditions .
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) to confirm target engagement .
- Analyze structural analogs to identify functional groups influencing activity. For example, the 3-methyl-dihydrobenzo[dioxine] moiety may enhance membrane permeability, altering observed potency .
Advanced: What experimental strategies are recommended for studying the regioselectivity of reactions involving the thieno[3,2-c]pyridine core?
Methodological Answer:
- Substituent Effects : Introduce electron-donating/withdrawing groups (e.g., methoxy, nitro) to the benzo[dioxine] ring to probe electronic influences on reaction sites .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and solvents. Polar aprotic solvents (e.g., DMF) may favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable isomers .
- Computational Modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbital (FMO) theory .
Advanced: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The ester and amide groups are prone to hydrolysis, requiring quantification of degradation products .
- Plasma Stability : Expose the compound to human or animal plasma to assess esterase-mediated cleavage of the methyl carboxylate group .
- Light/Thermal Stability : Store samples under accelerated conditions (e.g., 40°C, 75% humidity) and analyze for polymorphic transitions or decomposition .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to slow oxidation and hydrolysis .
- Solubility : Pre-dissolve in anhydrous DMSO for biological assays to avoid aggregation. Confirm stock solution stability via UV-Vis spectroscopy .
- Safety : Follow GHS guidelines for laboratory chemicals, including fume hood use and PPE (gloves, goggles) due to potential irritant properties .
Advanced: How can structure-activity relationship (SAR) studies be structured to identify pharmacophoric elements in this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace the methyl group in dihydrobenzo[dioxine] with halogens or alkyl chains) .
- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map functional group contributions to activity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic properties with activity data, identifying critical regions (e.g., the carbonyl group’s role in hydrogen bonding) .
Advanced: What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 values .
- ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for significance) .
- Bootstrap Resampling : Estimate confidence intervals for potency metrics when sample sizes are limited .
Basic: How can researchers validate the purity of synthesized batches for reproducibility in biological assays?
Methodological Answer:
- Chromatography : Use HPLC with UV/Vis or MS detection (≥95% purity threshold). Gradient elution (e.g., 10–90% acetonitrile in water) resolves polar impurities .
- Elemental Analysis : Confirm C, H, N, S content matches theoretical values within ±0.3% .
- Melting Point : Consistency across batches (e.g., 243–246°C for analogs) indicates crystalline purity .
Advanced: What mechanistic studies can elucidate the compound’s mode of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify binding interactions (e.g., hydrogen bonds with the pyridine ring) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
